2-Chloro-4,6-di-o-tolyl-1,3,5-triazine
CAS No.:
Cat. No.: VC17884914
Molecular Formula: C17H14ClN3
Molecular Weight: 295.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H14ClN3 |
|---|---|
| Molecular Weight | 295.8 g/mol |
| IUPAC Name | 2-chloro-4,6-bis(2-methylphenyl)-1,3,5-triazine |
| Standard InChI | InChI=1S/C17H14ClN3/c1-11-7-3-5-9-13(11)15-19-16(21-17(18)20-15)14-10-6-4-8-12(14)2/h3-10H,1-2H3 |
| Standard InChI Key | AUHYHZJNJWMKAR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CC=C1C2=NC(=NC(=N2)Cl)C3=CC=CC=C3C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
2-Chloro-4,6-di-p-tolyl-1,3,5-triazine (C₁₇H₁₄ClN₃) is a symmetric triazine derivative featuring two para-methylphenyl (p-tolyl) groups at the 4- and 6-positions and a chlorine atom at the 2-position . The IUPAC name, 2-chloro-4,6-bis(4-methylphenyl)-1,3,5-triazine, reflects its substituent arrangement . Its molecular weight is 295.77–295.8 g/mol, with minor variations attributable to measurement methodologies .
Table 1: Key Identifiers and Descriptors
| Property | Value | Source |
|---|---|---|
| CAS Number | 21902-34-1 | |
| Molecular Formula | C₁₇H₁₄ClN₃ | |
| SMILES | CC1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)C3=CC=C(C=C3)C | |
| InChIKey | LPSLMIOUKRPZDC-UHFFFAOYSA-N | |
| PubChem CID | 30851 |
Structural and Electronic Features
The compound’s planar triazine core exhibits π-electron deficiency due to electronegative chlorine and electron-withdrawing tolyl groups . X-ray crystallography of analogous triazines reveals that para-substituted aryl groups maintain coplanarity with the triazine ring, optimizing conjugation and stability . UV-Vis spectroscopy shows absorption maxima at 259–265 nm, indicative of π→π* transitions within the aromatic system .
Synthesis and Manufacturing
Grignard Reaction-Based Synthesis
The primary synthesis route involves a two-stage Grignard reaction :
-
Grignard Reagent Formation:
Para-bromotoluene (292.3 mmol) reacts with magnesium (292 mmol) in tetrahydrofuran (THF) under reflux for 1.5 hours to generate the Grignard reagent . -
Triazine Nucleation:
The Grignard reagent is added to cyanogen chloride (117 mmol) in THF at 0°C, followed by stirring at room temperature for 12 hours. Acidic workup (HCl) and recrystallization from ethanol yield the product with an 84% yield .
Table 2: Synthesis Parameters and Yield
| Parameter | Value |
|---|---|
| Reaction Temperature | 0°C (Stage 2) |
| Solvent | Tetrahydrofuran (THF) |
| Yield | 84% |
| Purity (Post-Recrystallization) | >98% (by HPLC) |
Scalability and Industrial Production
Commercial suppliers such as Aladdin Scientific offer the compound in quantities up to 25 g, with pricing scaling from $61.90 (250 mg) to $1,785.90 (25 g) . The process is scalable, though THF’s flammability necessitates controlled industrial environments .
Physicochemical Properties
Stability and Reactivity
The chlorine atom at the 2-position confers electrophilicity, enabling nucleophilic displacement reactions with amines and alcohols . The compound is stable under ambient conditions but hydrolyzes slowly in aqueous acidic or basic media .
Spectroscopic Data
-
¹H NMR: Aromatic protons of p-tolyl groups resonate at δ 7.2–7.4 ppm, while methyl groups appear at δ 2.3–2.5 ppm .
-
Mass Spectrometry: The molecular ion peak [M]⁺ is observed at m/z 295.8, consistent with its molecular weight .
Applications in Organic Synthesis
Dehydrative Condensation Reagent
The compound’s electron-deficient triazine core facilitates dehydrative condensation reactions, such as esterification and amidation . For example, it activates carboxylic acids for coupling with amines, achieving yields >85% in peptide synthesis .
Table 3: Comparative Reactivity of Triazine Reagents
| Reagent | Reaction Time (h) | Yield (%) |
|---|---|---|
| 2-Chloro-4,6-di-p-tolyl-1,3,5-triazine | 12 | 85 |
| DMT-MM | 8 | 78 |
| CDI | 6 | 72 |
Polymer Chemistry
The compound serves as a crosslinking agent in epoxy resins, enhancing thermal stability (decomposition temperature >300°C) . Its chlorine group reacts with hydroxyl-terminated polymers to form covalent networks .
| SKU | Size | Price (USD) | Availability |
|---|---|---|---|
| C405531-250mg | 250 mg | 61.90 | 3 units |
| C405531-1g | 1 g | 168.90 | 7 units |
| C405531-5g | 5 g | 505.90 | 5 units |
| C405531-25g | 25 g | 1,785.90 | 2 units |
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